molecular formula C19H23N3O4 B5543642 3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-{[(1R*,3S*)-1-hydroxy-3-methoxy-7-azaspiro[3.5]non-7-yl]carbonyl}-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B5543642
M. Wt: 357.4 g/mol
InChI Key: OBZXHGRKVIRBDX-CABCVRRESA-N
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Description

The compound belongs to a class of molecules that are synthesized for their potential in medicinal chemistry, particularly due to their structural complexity and unique chemical properties. Such compounds are often studied for their biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The molecule features a pyrido[1,2-a]pyrimidin-4-one core, which is a common scaffold in drug discovery due to its pharmacological significance.

Synthesis Analysis

Synthesis involves multiple steps, starting from basic heterocyclic compounds and employing methods such as oxidation, catalytic hydrogenation, and cycloaddition reactions. For instance, compounds similar in structure have been synthesized through oxidation and subsequent reactions with various reagents, showcasing the versatility and complexity of synthesizing such molecules (El-Gazzar & Hafez, 2009).

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidin-4-one derivatives often involves intricate arrangements of atoms, which can be analyzed through spectroscopic means and elemental analysis. The structure is critical for the compound's reactivity and biological activity, influencing its interaction with biological targets (Selič, Grdadolnik, & Stanovnik, 1997).

Chemical Reactions and Properties

These compounds exhibit a wide range of reactivities towards different reagents, including formamide, carbon disulfide, and acids. This reactivity can be attributed to the pyrido[1,2-a]pyrimidin-4-one core, which allows for various substitutions and modifications, enabling the synthesis of compounds with diverse biological activities (El-Gazzar & Hafez, 2009).

Scientific Research Applications

Synthesis and Biological Evaluations

Pyrido[1,2-a]pyrimidin-4-one derivatives and related structures have been synthesized and evaluated for their biological activities, demonstrating the versatility of this scaffold in drug discovery. For example, novel quinolines with potent antibacterial activity against respiratory pathogens were designed and synthesized, highlighting the potential of this class in addressing infections caused by gram-positive and gram-negative bacteria (Odagiri et al., 2013).

Anticancer and Antidiabetic Applications

A novel series of anticancer and antidiabetic spirothiazolidines analogs was developed, showcasing the broad therapeutic potential of compounds with complex heterocyclic structures. These compounds demonstrated significant activity against human breast carcinoma and liver carcinoma cell lines, and some exhibited high therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors (Flefel et al., 2019).

Aldose Reductase Inhibitors with Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives were also identified as selective aldose reductase inhibitors with antioxidant activity. These compounds exhibited micromolar/submicromolar range inhibitory potency, and the introduction of hydroxy groups enhanced their inhibitory potency. Their significant antioxidant properties, particularly in catechol derivatives, underline their potential in managing conditions like diabetes through multiple therapeutic mechanisms (La Motta et al., 2007).

Renin Inhibition for Hypertension Management

In the search for potent renin inhibitors to manage hypertension, benzimidazole derivatives, a class related to pyrido[1,2-a]pyrimidin-4-ones, were explored. Structural modifications aimed at improving pharmacokinetic profiles while maintaining or enhancing renin inhibitory activity led to the discovery of compounds with significant oral bioavailability and efficacy. This research exemplifies the strategic modifications that can be applied to complex structures for specific therapeutic targets (Tokuhara et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in medicine or materials science. Further studies could also investigate its synthesis and properties .

properties

IUPAC Name

3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-12-4-3-5-16-20-11-13(18(25)22(12)16)17(24)21-8-6-19(7-9-21)14(23)10-15(19)26-2/h3-5,11,14-15,23H,6-10H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZXHGRKVIRBDX-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N3CCC4(CC3)C(CC4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonane-7-carbonyl]-6-methylpyrido[1,2-a]pyrimidin-4-one

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